molecular formula C13H11N5O5 B12047664 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide

Cat. No.: B12047664
M. Wt: 317.26 g/mol
InChI Key: ZKKLGURRCRSXRN-LHHJGKSTSA-N
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Description

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide is a complex organic compound with the molecular formula C13H11N5O5 and a molecular weight of 317.263 g/mol . This compound is characterized by the presence of a benzodioxole ring and a triazinyl group, making it a unique structure in the field of organic chemistry.

Preparation Methods

The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product.

Chemical Reactions Analysis

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Scientific Research Applications

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide can be compared with similar compounds such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C13H11N5O5

Molecular Weight

317.26 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide

InChI

InChI=1S/C13H11N5O5/c19-11(4-8-12(20)15-13(21)18-16-8)17-14-5-7-1-2-9-10(3-7)23-6-22-9/h1-3,5H,4,6H2,(H,17,19)(H2,15,18,20,21)/b14-5+

InChI Key

ZKKLGURRCRSXRN-LHHJGKSTSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CC3=NNC(=O)NC3=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CC3=NNC(=O)NC3=O

Origin of Product

United States

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